4-(Piperidine-1-carbonyl)benzoic acid
Overview
Description
4-(Piperidine-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism of Antidepressants
A study by Hvenegaard et al. (2012) examined the metabolism of the novel antidepressant Lu AA21004, where 4-(piperidine-1-carbonyl)benzoic acid is a key metabolite. The research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of Lu AA21004, leading to the formation of this benzoic acid derivative. This finding is crucial for understanding the drug's metabolic pathway and potential interactions with other medications (Hvenegaard et al., 2012).
Natural Product Synthesis
In a study conducted by Jeffrey et al. (2014), prenylated benzoic acid derivatives, including those structurally related to this compound, were isolated from Piper kelleyi. These compounds displayed significant antiherbivore activity, demonstrating their potential in developing natural pesticides or understanding plant defense mechanisms (Jeffrey et al., 2014).
Facilitation of Chemical Synthesis
Platonova and Seidel (2015) explored the use of benzoic acid in facilitating the condensation of amines such as piperidine with aromatic aldehydes. This process resulted in the formation of compounds like this compound, which are valuable intermediates in organic synthesis (Platonova and Seidel, 2015).
Synthesis of Pharmaceutical Intermediates
Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, which is a building block for producing compounds like this compound. These intermediates are essential in creating various pharmaceuticals (Rodríguez-Franco and Fernández-Bachiller, 2002).
Hybrid Compound Development
Ivanova, Kanevskaya, and Fedotova (2019) worked on synthesizing hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds. This research illustrates the potential of using this compound derivatives in developing new pharmacologically active compounds (Ivanova et al., 2019).
Crystallography and Structural Analysis
Faizi, Ahmad, and Golenya (2016) reported on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound structurally related to this compound. Understanding the crystal structure of such compounds can aid in designing drugs with optimal properties (Faizi et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
The compound’s molecular weight is 23307 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various physiological effects depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidine-1-carbonyl)benzoic acid. For instance, the compound should be stored in a sealed container in a dry room . This suggests that moisture and air exposure could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
4-(Piperidine-1-carbonyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, this compound may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival. By modulating this pathway, this compound can impact cell growth and differentiation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to its inhibition . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound may modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity. It can also influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, likely due to its inhibitory effects on acetylcholinesterase . High doses can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it may interact with organic anion transporters and other membrane proteins that facilitate its uptake and distribution within tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(piperidine-1-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDDNFTHQPCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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